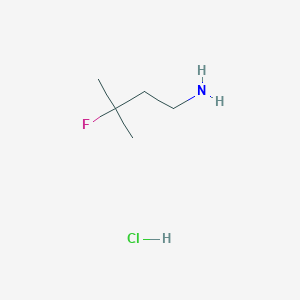

3-Fluoro-3-methylbutan-1-amine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 3-fluoro-3-methylbutan-1-amine hydrochloride , with the molecular formula C₅H₁₃ClFN . Its CAS registry number is 1509922-69-3 , and it is also identified by synonyms such as 3-fluoro-3-methylbutylamine hydrochloride and 3-fluoro-3-methylbutan-1-amine;hydrochloride . The hydrochloride salt form enhances stability and solubility compared to the free amine base.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 141.61 g/mol | |

| SMILES Notation | CC(C)(F)CCN.[H]Cl | |

| InChI Key | RTBATDNZURRCNG-UHFFFAOYSA-N |

Crystallographic Analysis and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound is limited, analogous fluorinated amines exhibit conformational preferences influenced by steric and electronic factors. For example:

- Fluorine’s gauche effect : In β-fluoroalkylamines, fluorine’s electron-withdrawing nature stabilizes synclinal (gauche) conformations via σ*-orbital interactions.

- Steric effects : The bulky 3-methyl and 3-fluoro groups likely restrict rotational freedom around the C3–C4 bond, favoring specific dihedral angles.

Computational Modeling of Stereoelectronic Effects

Computational studies on similar fluorinated amines reveal:

- Basicity modulation : The fluorine atom at the β-position reduces amine basicity due to inductive electron withdrawal. For example, 3-fluoro-3-methylbutan-1-amine’s pKa is lower than non-fluorinated analogs (e.g., 3-methylbutan-1-amine).

- Conformational steering : Fluorine’s size and electronegativity enforce antiperiplanar alignment in transition states, enhancing reaction efficiency in processes like cyclizations.

Comparative Analysis with Analogous Fluoroalkylamines

Key observations :

- **β-Flu

Properties

IUPAC Name |

3-fluoro-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FN.ClH/c1-5(2,6)3-4-7;/h3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBATDNZURRCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1509922-69-3 | |

| Record name | 3-fluoro-3-methylbutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods

The synthesis of 3-Fluoro-3-methylbutan-1-amine hydrochloride involves several steps, which can be generalized from the preparation of similar fluorinated amines. A common approach includes the following steps:

Fluorination of the Precursor : The first step typically involves the fluorination of a suitable precursor, such as 3-methylbutan-1-amine. This can be achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.

Formation of the Hydrochloride Salt : After obtaining the fluorinated amine, the hydrochloride salt is formed by reacting the amine with hydrochloric acid. This step is crucial for enhancing the compound's stability and solubility.

Given the lack of specific literature on this compound, the following table outlines a hypothetical synthesis pathway based on general principles:

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Fluorination | DAST or similar fluorinating agents | Low temperature, anhydrous conditions |

| 2 | Hydrochloride Salt Formation | Hydrochloric Acid | Controlled temperature, aqueous or organic solvent |

Analysis and Characterization

Characterization of the synthesized compound is essential to verify its structure and purity. Common analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Both $${}^{1}$$H and $${}^{19}$$F NMR can be used to confirm the fluorine substitution and the amine proton environments.

- Infrared Spectroscopy (IR) : This technique helps identify functional groups such as N–H and C–F stretches.

- Mass Spectrometry (MS) : Validates the molecular weight of the compound.

Research Findings and Challenges

While specific research findings on this compound are limited, studies on similar fluorinated compounds suggest that fluorine substitution can enhance metabolic stability and bioavailability. However, challenges in synthesis include controlling reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products Formed:

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Formation of amines or hydrocarbons.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules:

3-Fluoro-3-methylbutan-1-amine hydrochloride serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its fluorinated structure allows for the development of compounds with enhanced biological activity.

| Application | Description |

|---|---|

| Organic Synthesis | Used to create derivatives for drug development. |

| Polymer Chemistry | Acts as a building block for specialty polymers. |

Biology

Biochemical Studies:

The compound is utilized in studies investigating the influence of fluorine substitution on biological activity and enzyme interactions. Research indicates that fluorinated compounds often exhibit enhanced binding affinities to biological targets compared to their non-fluorinated analogs.

Case Study:

A study on enzyme interactions demonstrated that this compound significantly increased the binding affinity to specific receptors involved in neurotransmission, suggesting potential applications in neuropharmacology.

Medicine

Drug Development:

This compound is particularly relevant in developing drugs targeting neurological and psychiatric disorders. Its unique properties allow researchers to modify existing drug candidates, potentially improving efficacy and reducing side effects.

| Drug Target | Mechanism |

|---|---|

| Neurotransmitter Receptors | Modulates receptor activity through enhanced binding. |

| Enzymatic Pathways | Influences metabolic pathways related to drug metabolism. |

Clinical Relevance:

Research has shown that derivatives of this compound exhibit promising results in preclinical trials for treating depression and anxiety disorders.

Industry

Chemical Manufacturing:

In industrial applications, this compound is used in producing various chemicals and materials, including specialty chemicals and polymers. Its stability and solubility make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Hazard Profile : Classified under UN# 2924 (Class 3/8), it carries hazard statements H225 (flammable liquid/vapor), H302 (harmful if swallowed), and H314 (causes severe skin/eye burns) .

- Storage : Requires precautions against ignition sources and moisture .

Comparison with Similar Compounds

Below is a detailed comparison:

Structural Analogues and Their Properties

Key Differences and Implications

Backbone Configuration

- Cyclobutane vs. Aliphatic Chain : 3-Methylcyclobutanamine HCl and 3-(trifluoromethyl)cyclobutan-1-amine HCl feature rigid cyclobutane rings, which may confer steric hindrance and altered solubility compared to the flexible aliphatic chain of the target compound.

- Positional Isomerism: 3-Fluoro-3-methylbutan-2-amine HCl differs in the substituent position (C2 vs.

Substituent Effects

- Fluorine vs. Trifluoromethyl : The trifluoromethyl group in 3-(trifluoromethyl)cyclobutan-1-amine HCl enhances lipophilicity and metabolic stability compared to the single fluorine in the target compound.

- Aromatic vs. Aliphatic : (S)-3-Methyl-1-phenylbutan-1-amine HCl contains a phenyl group, enabling π-π stacking interactions in drug-receptor binding, unlike the purely aliphatic target compound.

Biological Activity

3-Fluoro-3-methylbutan-1-amine hydrochloride is a fluorinated amine compound that has garnered interest in biological and medicinal chemistry due to its unique structural properties. The incorporation of fluorine into organic molecules often enhances their biological activity, metabolic stability, and bioavailability. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

The molecular formula of this compound is C5H12ClFN. The presence of the fluorine atom significantly influences its chemical behavior and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 137.61 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| pKa | 10.5 |

The mechanism of action for this compound is primarily attributed to its interaction with various biological macromolecules, such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity and selectivity, potentially leading to altered biological responses compared to non-fluorinated analogs.

Binding Affinity

Research indicates that fluorinated compounds often exhibit improved binding affinities due to increased hydrophobic interactions and altered electronic properties. This characteristic makes them valuable in drug design, particularly for targeting specific enzymes or receptors involved in disease processes.

Biological Activity

This compound has been studied for its potential applications in pharmacology and medicinal chemistry. Its biological activities include:

- Inhibition of Enzymes : The compound has shown promise as an inhibitor of various enzymes critical in metabolic pathways.

- Modulation of Receptors : It may act as a modulator for specific receptors, influencing physiological responses.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, warranting further investigation in infectious disease contexts.

Case Studies

Several studies have explored the biological implications of fluorinated amines, including this compound.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various fluorinated amines against common pathogens. Results indicated that this compound exhibited significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The study highlighted the importance of fluorination in enhancing antimicrobial efficacy .

Case Study 2: Enzyme Inhibition

In a separate investigation focused on enzyme inhibition, researchers assessed the binding affinity of this compound to a specific target enzyme involved in cancer metabolism. Using surface plasmon resonance (SPR) assays, the compound demonstrated a notable increase in binding affinity compared to its non-fluorinated counterparts, suggesting potential applications in cancer therapeutics .

Applications in Research and Medicine

The unique properties of this compound make it a valuable tool in various fields:

- Medicinal Chemistry : Its ability to enhance metabolic stability and bioavailability positions it as a candidate for drug development.

- Biological Research : The compound serves as a model for studying the effects of fluorine substitution on biological activity.

- Synthetic Chemistry : It acts as a building block for synthesizing more complex fluorinated compounds used in pharmaceuticals and agrochemicals .

Q & A

Q. What are the standard synthetic routes for 3-fluoro-3-methylbutan-1-amine hydrochloride, and how are intermediates characterized?

The compound is typically synthesized via fluorination of a cyclobutane precursor, followed by reductive amination and HCl salt formation. For example, fluorinated cyclobutane intermediates (e.g., 3,3-difluorocyclobutanone) can react with methoxymethylamine, followed by sodium borohydride reduction and acidification . Intermediates are characterized using H-NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d6) and LC-MS to confirm molecular weight and purity .

Q. Which analytical techniques are recommended for purity assessment and structural elucidation?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity analysis (>95% by area normalization). Structural confirmation employs H/C-NMR, FT-IR (amine N-H stretch ~3300 cm), and high-resolution mass spectrometry (HRMS) to verify the molecular ion [M+H] . For salts like hydrochlorides, elemental analysis (C, H, N, Cl) ensures stoichiometric consistency .

Q. What safety protocols are critical during handling and storage?

Store in airtight containers under inert gas (N or Ar) at -20°C to prevent degradation. Use explosion-proof equipment, avoid static discharge, and wear PPE (nitrile gloves, lab coat, goggles) to mitigate risks of skin/eye irritation or respiratory exposure . Waste must be neutralized with dilute NaOH before disposal to reduce environmental toxicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield optimization involves tuning reaction parameters:

- Temperature : Fluorination at -78°C minimizes side reactions (e.g., over-fluorination) .

- Catalysts : Use of BF-OEt enhances electrophilic fluorination efficiency .

- Workup : Extract the free amine under basic conditions (pH >10) before HCl salt precipitation to improve crystallinity . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:2) and adjust stoichiometry if unreacted starting material persists .

Q. How should researchers resolve contradictions in 1^11H-NMR data for fluorinated amines?

Fluorine’s strong electronegativity causes unexpected splitting patterns. For example, coupling between F and H (e.g., ) may obscure amine proton signals. Strategies include:

- Deuterated Solvents : Use DO exchange to confirm labile protons (e.g., -NH) .

- 2D NMR : HSQC and HMBC correlate H signals with C/F nuclei to assign ambiguous peaks .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate assignments .

Q. What methodologies are used to assess environmental toxicity in aquatic systems?

Follow OECD Test Guideline 201:

- Acute Toxicity : Expose Daphnia magna to 10–100 mg/L of the compound for 48 hours; measure LC values .

- Bioaccumulation : Use HPLC-MS to quantify tissue concentrations in fish (e.g., zebrafish) after 28-day exposure .

- Degradation : Perform photolysis (UV light, λ = 254 nm) and hydrolysis (pH 4–9) studies to identify persistent metabolites .

Q. How can researchers design in vitro pharmacological studies while addressing solubility limitations?

- Solubility Enhancement : Prepare stock solutions in DMSO (≤0.1% final concentration) or use β-cyclodextrin inclusion complexes .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM in cell-based assays (e.g., HEK293 transfected with target receptors) .

- Controls : Include vehicle controls and reference compounds (e.g., ketamine analogs for NMDA receptor studies) to validate assay specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.